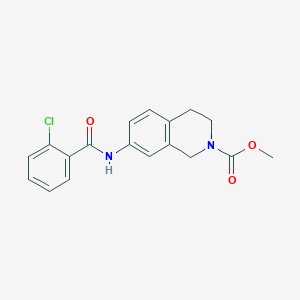

methyl 7-(2-chlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

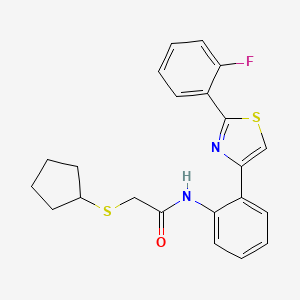

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and isoquinoline), a polar amide group, a polar ester group, and a polar chloro group. These features could influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data on this compound, it’s difficult to provide an analysis of its physical and chemical properties .Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and structural analysis of isoquinoline derivatives provide insights into the versatility of this compound class in forming complex molecular architectures. Rudenko et al. (2013) detailed the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, demonstrating the reaction versatility of isoquinoline derivatives with acyl(aroyl)pyruvic acids and their structural elucidation through X-ray analysis (Rudenko et al., 2013). This work underscores the capability of isoquinoline compounds to engage in complex synthetic pathways, offering a foundation for the creation of novel molecules with potential applications across various scientific fields.

Reaction Mechanisms and Derivatives

Investigations into reaction mechanisms involving isoquinoline derivatives highlight the chemical flexibility and potential for creating structurally diverse compounds. Korbonits et al. (1991) explored novel types of formation of olefins from amines using tetrahydro-isoquinoline derivatives, revealing intricate reaction pathways and the formation of pyrimidoisoquinoline derivatives (Korbonits et al., 1991). These studies not only expand the synthetic toolbox but also provide fundamental insights into reaction dynamics that can be leveraged for designing novel synthetic routes and molecules.

Application in Drug Synthesis and Medicinal Chemistry

Isoquinoline derivatives have found significant applications in the synthesis of pharmacologically active molecules. Brossi et al. (1960) discussed the conversion of substituted 1-methyl-3,4-dihydro-isoquinolines to various compounds showing analgesic and spasmolytic properties, indicating the potential of isoquinoline derivatives in drug discovery and development (Brossi et al., 1960). Such research underscores the importance of isoquinoline derivatives in medicinal chemistry, serving as key intermediates in the synthesis of compounds with significant therapeutic potential.

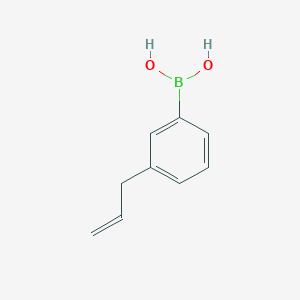

Advanced Synthetic Techniques

The advancement in synthetic methodologies involving isoquinoline derivatives, such as the Heck reaction, offers novel approaches for the construction of complex molecular frameworks. Ture et al. (2011) utilized the Heck reaction for synthesizing 1-alkoxyisoquinoline-3-carboxylic acid esters, showcasing an innovative pathway for introducing functional groups into the isoquinoline core (Ture et al., 2011). This highlights the continuous evolution of synthetic techniques, enabling the creation of molecules with precise structural and functional attributes for various scientific applications.

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzimidazole derivatives, have been found to be effective against various strains of microorganisms . They are considered a capable class of bioactive heterocyclic compounds with a wide range of biological activities .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through a mechanism different from traditional antibiotics . For instance, benzimidazole derivatives have been recognized as key functional proteins in bacterial cell division and are considered potential targets for the development of novel antibacterial agents .

Biochemical Pathways

For example, thiazole derivatives, which share a similar heterocyclic structure, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Result of Action

Based on the activities of similar compounds, it can be inferred that f2416-0982 may have a broad range of biological activities, potentially including antimicrobial, antifungal, and antitumor effects .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This information is typically provided in a material safety data sheet (MSDS) for the compound. Without an MSDS for this specific compound, it’s challenging to provide details on its safety and hazards .

Future Directions

The future directions for research on a compound typically depend on its potential applications. For example, if this compound showed promising bioactivity, future research might focus on optimizing its structure for better activity or lower toxicity. Without specific studies or literature on this compound, it’s difficult to suggest future directions .

properties

IUPAC Name |

methyl 7-[(2-chlorobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-24-18(23)21-9-8-12-6-7-14(10-13(12)11-21)20-17(22)15-4-2-3-5-16(15)19/h2-7,10H,8-9,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBYJNXNGCFQSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B2743321.png)

![(E)-1-(1-(3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2743323.png)

![5,6-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2743325.png)

![3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2743329.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2743332.png)

![1-[3-[(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]ethanone](/img/structure/B2743334.png)

![4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2743339.png)

![Ethyl 2-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2743343.png)